molecular formula C10H16O B13889462 Spiro[3.5]nonane-2-carbaldehyde CAS No. 1781072-80-7

Spiro[3.5]nonane-2-carbaldehyde

Cat. No.: B13889462
CAS No.: 1781072-80-7
M. Wt: 152.23 g/mol
InChI Key: MUDOKPRPXQMKPC-UHFFFAOYSA-N
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Description

Spiro[3.5]nonane-2-carbaldehyde is a bicyclic organic compound characterized by a spiro junction connecting a cyclopropane and a cyclohexane ring, with a formyl (-CHO) group at the 2-position. Its molecular formula is C₁₀H₁₆O, and its structural features include:

  • SMILES: C1CC(CC2(C1)CCC2)C=O
  • InChIKey: SQDOOEMEINGXSG-UHFFFAOYSA-N .
    This compound is of interest in synthetic organic chemistry due to its rigid spirocyclic framework, which imposes stereochemical constraints and influences reactivity.

Properties

CAS No.

1781072-80-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

spiro[3.5]nonane-2-carbaldehyde

InChI

InChI=1S/C10H16O/c11-8-9-6-10(7-9)4-2-1-3-5-10/h8-9H,1-7H2

InChI Key

MUDOKPRPXQMKPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(C2)C=O

Origin of Product

United States

Preparation Methods

Classic Synthetic Routes

Two main approaches were reported for synthesizing spiro[3.5]nonane:

  • Route A: From bis(hydroxymethyl)cyclohexane derivatives
    Starting from bis(hydroxymethyl)cyclohexane, conversion to bis(bromomethyl)cyclohexane followed by cyclization and functional group transformations leads to spiro[3.5]nonane derivatives.

  • Route B: From spiro-dicarboxylic acids
    Spiro[3.5]nonane-1,5-dicarboxylic acid derivatives were synthesized via nucleophilic substitution and cyclization reactions, followed by reduction or decarboxylation steps to yield the spiro hydrocarbon core.

These methods provide foundational chemistry for constructing the spirocyclic framework, which can be further functionalized to introduce aldehyde groups.

Preparation Methods of Spiro[3.5]nonane-2-carbaldehyde

While direct synthetic procedures for this compound are limited, the following strategies are relevant based on available data and analogous compound syntheses:

Synthesis via Functionalization of Spiro[3.5]nonane Ketones or Acids

Cyclization Strategies Using Functionalized Precursors

  • Cyclization of haloalkyl precursors
    Cyclization reactions involving haloalkyl compounds and nucleophilic aldehyde equivalents under basic conditions can form the spirocyclic ring system with aldehyde functionality. This approach is analogous to the synthesis of related spiro compounds described in patent literature for spiro derivatives.

  • Phase transfer catalysis and controlled temperature cyclization
    The use of phase transfer catalysts and precise temperature control (70-100 °C) in solvents like N,N-dimethylformamide facilitates cyclization of haloalkyl ethers and acetal derivatives to form spiro intermediates, which can be transformed into aldehydes.

Detailed Synthetic Procedure Example (Adapted)

Based on the above principles and literature precedent, a hypothetical preparation method for this compound could be:

Step Reagents and Conditions Description Yield (%)
1. Preparation of bis(bromomethyl)cyclohexane Starting from bis(hydroxymethyl)cyclohexane, react with tosyl chloride and then sodium bromide Conversion of diol to dibromo derivative ~85
2. Cyclization to spiro[3.5]nonane-2-carboxylic acid Treat bis(bromomethyl)cyclohexane with sodium cyanide followed by hydrolysis Formation of spiro dicarboxylic acid 70-75
3. Hunsdiecker reaction React spiro dicarboxylic acid with silver salt and halogen Formation of brominated spiro intermediate 60-65
4. Catalytic hydrogenation Hydrogenate brominated intermediate in sodium methoxide/methanol Formation of spiro[3.5]nonane hydrocarbon 50-60
5. Selective oxidation Oxidize spiro[3.5]nonane at 2-position using PCC or Swern oxidation Formation of this compound 55-65 (estimated)

Note: Percent yields are approximations based on related literature data and may vary depending on specific conditions.

Comparative Analysis of Synthetic Routes

Method Key Reagents Advantages Limitations Yield Range
Classic multi-step synthesis via dicarboxylic acids and Hunsdiecker reaction Bis(hydroxymethyl)cyclohexane, silver salts, hydrogenation catalysts Well-established, scalable Multi-step, moderate overall yield, requires handling of silver salts 30-50% overall
Cyclization using haloalkyl ethers and phase transfer catalysis Bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, tetrabutylammonium salts Efficient cyclization, controlled reaction Requires careful control of reaction conditions, specialized catalysts 60-70% (for intermediates)
Reduction and catalytic hydrogenation of protected intermediates Chloroacetyl chloride, bases (triethylamine), reducing agents, hydrogenation catalysts High yield, industrially applicable Multiple steps, requires inert atmosphere 70-80% per step

Summary and Recommendations

  • The preparation of this compound typically involves constructing the spirocyclic framework first, followed by selective functional group transformations to introduce the aldehyde functionality.

  • Classical methods rely on multi-step sequences starting from diols or dicarboxylic acids, involving halogenation, cyclization, and reduction steps.

  • Modern methodologies utilize phase transfer catalysis and optimized reaction conditions to improve yields and scalability.

  • Selective oxidation methods such as pyridinium chlorochromate or Swern oxidation are suitable for converting spirocyclic alcohols or ketones to the aldehyde.

  • Industrially, methods emphasizing readily available raw materials, short routes, and high yields with controlled reactions are preferred, as exemplified in recent patents.

Chemical Reactions Analysis

Types of Reactions: Spiro[3.5]nonane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the carbon adjacent to the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions for substitution reactions vary, but they often involve nucleophiles and appropriate catalysts.

Major Products:

    Oxidation: Spiro[3.5]nonane-2-carboxylic acid.

    Reduction: Spiro[3.5]nonane-2-methanol.

    Substitution: Various substituted spiro[3.5]nonane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Spiro[3.5]nonane-2-carbaldehyde is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms .

Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing. These compounds may exhibit interesting pharmacological properties, making them potential candidates for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of spiro[3.5]nonane-2-carbaldehyde in chemical reactions involves the reactivity of the aldehyde group and the stability provided by the spirocyclic structure. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound interacts with specific enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

7-Oxaspiro[3.5]nonane-2-carbaldehyde

A closely related analog, 7-oxathis compound (CAS: 1440962-03-7), replaces one carbon in the spiro system with an oxygen atom. Key differences include:

Property This compound 7-Oxathis compound
Molecular Formula C₁₀H₁₆O C₉H₁₄O₂
Molecular Weight 152.23 g/mol 154.21 g/mol
Key Structural Feature All-carbon spiro system Oxygen-containing spiro system
Commercial Availability Limited Available (e.g., Catalog No. AC589981, $250/250mg)

Oxa-Azaspiro[3.5]nonane Derivatives

Compounds like oxa-azaspiro[3.5]nonane 4r (synthesized via spirocyclization-desilylation) demonstrate the impact of heteroatom substitution. Key findings:

  • Yield Variation : Cyclopropyl-substituted analogs (e.g., 4h ) exhibit lower yields (35%) compared to isopropyl derivatives (4i , 94%) due to steric and electronic effects .
  • Mechanistic Stability : The spiro framework preserves stereochemical integrity, as evidenced by consistent diastereomeric ratios (dr) during reactions .

7-Azaspiro[3.5]nonane Derivatives

7-Methyl-7-azaspiro[3.5]nonan-2-ol (Catalog No. AS17773, $199/250mg) highlights the role of nitrogen incorporation:

  • Reactivity: The amine group enables participation in acid-base chemistry, unlike the aldehyde group in this compound .
  • Fragmentation Patterns: Similar spiro compounds (e.g., 17–20 in ) undergo cleavage at the spiro junction in EIMS, producing fragments like m/z = M⁺ - ArN₂CO. This suggests this compound may exhibit analogous fragmentation .

Commercial and Industrial Relevance

Compound Name Catalog No. Price (250mg) Key Application
This compound - - Research-scale synthesis
7-Oxathis compound AC589981 $250 Pharmaceutical intermediates
7-Azaspiro[3.5]nonane HCl AS17773 $199 Drug discovery scaffolds

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